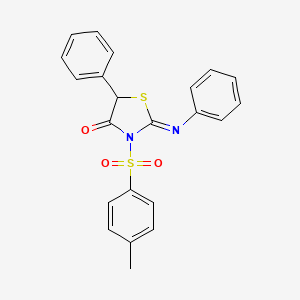
5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride is a chemical compound with a unique structure that includes an imidazolidinone ring, a sulfanylidene group, and an aminobutyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the imidazolidinone intermediate with a sulfur-containing reagent, such as thiourea or a thiol, under appropriate conditions.
Attachment of the Aminobutyl Side Chain: The aminobutyl side chain is attached through a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with a suitable aminobutyl halide or tosylate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanylidene group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The aminobutyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or tosylates.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted imidazolidinones.
Scientific Research Applications
5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfanylidene group and the aminobutyl side chain play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminobutyl)-2-thioxoimidazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.
5-(4-Aminobutyl)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a sulfanylidene group.
Uniqueness
5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
5-(4-aminobutyl)-2-sulfanylideneimidazolidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS.ClH/c8-4-2-1-3-5-6(11)10-7(12)9-5;/h5H,1-4,8H2,(H2,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOQVPBGHHEMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC1C(=O)NC(=S)N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)


![2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2413782.png)
![4-(pentyloxy)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2413783.png)
![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)
![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)

![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)
![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)

![(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one](/img/structure/B2413794.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2413799.png)
